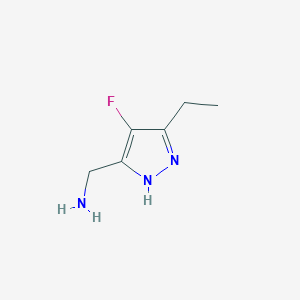

1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine

Description

Overview of Pyrazole (B372694) Heterocyclic Systems

Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. numberanalytics.comijraset.com First synthesized in the 19th century, the pyrazole scaffold has become a cornerstone in organic and medicinal chemistry due to its versatile reactivity and significant presence in biologically active molecules. numberanalytics.comnih.gov Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.net

The pyrazole ring is a planar, five-membered structure composed of three carbon atoms and two adjacent nitrogen atoms (also known as 1,2-diazole). ijraset.comchemicalbook.com Its structure features a pyrrole-like nitrogen atom (N1), which is acidic and has a lone pair of electrons contributing to the aromatic system, and a pyridine-like nitrogen atom (N2), which is basic. nih.govencyclopedia.pub This arrangement fulfills Hückel's rule with six delocalized π-electrons, conferring significant aromatic stability to the ring system. ijraset.com This aromaticity means the pyrazole ring is resistant to oxidation and reduction, though it readily undergoes electrophilic substitution reactions, typically at the C4 position. globalresearchonline.netchemicalbook.com

| Property | Description |

| Molecular Formula | C₃H₄N₂ |

| Ring Structure | 5-membered heterocycle |

| Heteroatoms | Two adjacent nitrogen atoms |

| Aromaticity | 6π-electron aromatic system |

| Key Features | Contains both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom. nih.gov |

A defining characteristic of N-unsubstituted pyrazoles is prototropic tautomerism. encyclopedia.pub This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N2). In an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms that can coexist in equilibrium. nih.govencyclopedia.pub The position of this equilibrium can be influenced by several factors, including the electronic nature of the substituents on the ring, the solvent, temperature, and the physical state (solution vs. solid). nih.govresearchgate.net For instance, electron-withdrawing groups tend to favor one tautomer over another to maximize conjugation or stability. mdpi.com This tautomerism is a critical consideration in synthesis and biological activity, as the different forms can exhibit varied reactivity and binding properties. researchgate.net

Research Context of Substituted Pyrazole Compounds

The functionalization of the pyrazole nucleus with various substituents is a key strategy in drug discovery and materials science to modulate the molecule's physicochemical and biological properties.

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. mdpi.comolemiss.edu Fluorination of the pyrazole ring can lead to significant changes in a compound's properties. researchgate.net Due to its high electronegativity, fluorine can alter the electronic distribution within the molecule, affecting its acidity, basicity, and dipole moment. olemiss.edu Furthermore, substituting hydrogen with fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. benthamscience.com Fluorine can also block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of a drug. olemiss.eduresearchgate.net Its small size means it rarely causes significant steric hindrance, allowing it to act as a bioisostere for a hydrogen atom while profoundly altering electronic properties. benthamscience.com

Alkyl groups, such as the ethyl group, are often incorporated into pyrazole structures to modify steric and electronic properties. They can influence the molecule's conformation and lipophilicity, which in turn affects its binding affinity to biological targets. nih.gov

The aminomethyl group is a key functional handle that can serve as a hydrogen bond donor and acceptor, and its basic nitrogen can form salt bridges with biological receptors. The presence of an amino group on the pyrazole scaffold is a common feature in many pharmacologically active compounds, contributing to activities such as kinase inhibition and anticonvulsant effects. nih.gov The functionalization of the pyrazole nucleus with amino substituents in various positions has led to the development of multifunctional compounds used as anticancer, anti-inflammatory, and anti-infective agents. nih.gov

Academic Research Focus for 1H-Pyrazole-5-ethyl,4-fluoro-3-methanamine

Specific academic research focusing exclusively on this compound is limited in publicly available literature. However, the structural motifs present in the molecule place it firmly within areas of active investigation in medicinal and agrochemical chemistry. The combination of a fluorinated pyrazole core with ethyl and aminomethyl substituents represents a deliberate design strategy to optimize molecular properties for biological activity.

The synthesis of related fluorinated pyrazoles is an area of growing interest, with numerous methods being developed for their preparation. sci-hub.se Compounds with similar substitutions, such as 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid, have been identified and cataloged in chemical databases, indicating their relevance as intermediates or potential bioactive molecules. ontosight.ai The core structure suggests that research involving this compound would likely be directed toward its potential as a therapeutic agent or an agrochemical, leveraging the established benefits of its constituent functional groups. globalresearchonline.netsmolecule.com For example, related N-substituted pyrazole derivatives have been investigated for treating neurodegenerative diseases, while other analogs show promise as anti-inflammatory agents. mdpi.comnih.gov The specific arrangement of substituents in this compound makes it a candidate for screening in various biological assays to discover novel activities.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethyl-4-fluoro-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3/c1-2-4-6(7)5(3-8)10-9-4/h2-3,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZJWMHWBFQNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257553 | |

| Record name | 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638759-47-3 | |

| Record name | 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638759-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 1h Pyrazole 5 Ethyl,4 Fluoro 3 Methanamine

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity, providing insights that complement experimental data. For a molecule like 1H-Pyrazole-5-ethyl,4-fluoro-3-methanamine, these methods can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for pyrazole (B372694) derivatives typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), to optimize the molecular geometry and determine various electronic properties. jocpr.comresearchgate.net

For this compound, a DFT approach would begin with the optimization of its three-dimensional structure to find the most stable energetic conformation. This process yields key data on bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom and the methanamine group is expected to significantly influence the electronic distribution across the pyrazole ring. The high electronegativity of fluorine would act as an electron-withdrawing group, while the methanamine group would likely serve as an electron-donating group, creating a distinct electronic landscape across the molecule. researchgate.net

DFT calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the title compound, the area around the fluorine atom and the pyrazole nitrogen atoms would be anticipated to show negative potential (electron-rich), while the hydrogen atoms of the methanamine group and the pyrazole N-H would exhibit positive potential (electron-poor). researchgate.net

Table 1: Predicted Molecular Properties of this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Value/Characteristic |

| Optimized Geometry | Non-planar structure due to ethyl and methanamine groups. |

| Dipole Moment | Moderate to high, influenced by the fluorine and amine groups. |

| Molecular Electrostatic Potential (MEP) | Negative potential near the fluorine and pyrazole nitrogens; positive potential near amine and N-H protons. |

| Atomic Charges | Significant negative charge on the fluorine atom; positive charges on hydrogen atoms. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the methanamine group, signifying these as the likely sites for electrophilic attack. Conversely, the LUMO is likely distributed across the pyrazole ring, influenced by the electron-withdrawing fluorine atom. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. doi.orgnih.gov The substituents on the pyrazole ring play a critical role in tuning this energy gap. The combination of an electron-donating group (methanamine) and an electron-withdrawing group (fluorine) would likely result in a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity. doi.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high, due to the electron-donating methanamine group. | Susceptible to electrophilic attack. |

| LUMO Energy | Lowered by the electron-withdrawing fluorine atom. | Favorable for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate value. | Indicates a balance of chemical stability and reactivity. |

| Reactivity Indices | Moderate hardness and high softness. | Suggests the molecule is moderately reactive. |

Spectroscopic Property Predictions (e.g., NMR, IR) using Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for the identification and structural confirmation of newly synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would be predicted. These include N-H stretching vibrations from the pyrazole ring and the amine group, C-H stretching from the ethyl and methanamine groups, C=N and C=C stretching within the pyrazole ring, and a strong C-F stretching vibration. Comparing the computed spectrum with experimental data can aid in the detailed assignment of vibrational bands. jocpr.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For the title compound, distinct chemical shifts would be expected for the protons and carbons of the ethyl, fluoro, and methanamine substituents, as well as for the pyrazole ring itself. The fluorine atom would cause characteristic splitting patterns in the ¹³C and ¹H NMR spectra for nearby nuclei. Computational predictions can be especially useful in resolving ambiguities in complex experimental spectra. rsc.orggithub.io

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of molecules.

Conformational Landscape Analysis of Pyrazole Derivatives

The presence of flexible substituents, such as the ethyl and methanamine groups in this compound, means the molecule can adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. bohrium.com This is often achieved through systematic or stochastic searches of the molecule's potential energy surface.

Molecular Docking for Ligand-Target Interaction Prediction (Non-human systems)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a target, typically a protein or enzyme, to form a stable complex. mdpi.com This method is instrumental in drug discovery and understanding biological processes at a molecular level.

While the prompt excludes human systems, pyrazole derivatives are known to interact with a variety of non-human targets, such as enzymes in fungi and bacteria. nih.govrjptonline.orgijnrd.org For this compound, a molecular docking study could be performed against a non-human enzyme, for instance, fungal 14-alpha demethylase or bacterial tyrosyl-tRNA synthetase. rjptonline.orgijnrd.org

The docking process would involve placing the 3D structure of the pyrazole derivative into the active site of the target enzyme and evaluating the binding affinity using a scoring function. The results would predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comijnc.irresearchgate.net The methanamine and pyrazole N-H groups would be strong candidates for forming hydrogen bonds, while the ethyl group and the aromatic ring could engage in hydrophobic interactions. The fluorine atom could also participate in specific interactions within the binding pocket. mdpi.comresearchgate.netsemanticscholar.org Such studies are crucial for the rational design of new bioactive compounds.

Table 3: Predicted Interactions from Molecular Docking of this compound with a Hypothetical Fungal Enzyme

| Interaction Type | Potential Interacting Groups of the Ligand |

| Hydrogen Bonding | Pyrazole N-H, Methanamine -NH2 |

| Hydrophobic Interactions | Ethyl group, Pyrazole ring |

| Halogen Bonding | Fluorine atom |

| π-π Stacking | Pyrazole ring with aromatic residues in the active site |

Theoretical Mechanistic Studies

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the realm of pyrazole chemistry, theoretical mechanistic studies offer a molecular-level understanding of reaction pathways, aiding in the optimization of synthetic routes and the prediction of product regioselectivity. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood through computational work on analogous pyrazole syntheses.

Computational Elucidation of Pyrazole Reaction Mechanisms

The formation of the pyrazole ring, a cornerstone of many synthetic endeavors, can proceed through various mechanistic pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions, identifying intermediates, and determining the most favorable reaction pathways. mdpi.comresearchgate.net

One of the most common methods for pyrazole synthesis is the [3+2] cycloaddition reaction. Theoretical studies on these reactions, such as the 1,3-dipolar cycloaddition of nitrilimines with alkenes, have been performed to explain the observed regioselectivity. mdpi.comrsc.org DFT calculations can elucidate the electronic structure of the reactants and identify the frontier molecular orbitals (HOMO and LUMO) that govern the interaction. The analysis of the transition states for different possible addition pathways allows for the prediction of the major regioisomer, which often correlates well with experimental observations. rsc.org

For instance, in the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes for the synthesis of 3,4-diaryl-1H-pyrazoles, DFT calculations have been used to confirm the regioselectivity of the transformation. rsc.org By calculating the activation energies for the possible transition states, researchers can determine the kinetically favored product. rsc.org

Another well-known method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.comslideshare.net Computational studies have been employed to investigate the mechanism of this reaction, revealing its complexity, which can include autocatalytic pathways and previously unreported intermediates. rsc.org These theoretical investigations suggest that the reaction generally proceeds through three main stages: hydrazone formation, pyrazole formation, and, in some cases, subsequent reactions. researchgate.net The rate-determining step is often identified through the calculation of the energy barriers for each step in the proposed mechanism. researchgate.net

The table below illustrates the type of data generated from computational studies to elucidate reaction mechanisms, using hypothetical values for a representative pyrazole synthesis.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Bond Distances (Å) in Transition State |

|---|---|---|---|

| Hydrazone Formation | TS1 | +15.2 | C-N: 1.85, N-H: 1.52 |

| Cyclization | TS2 | +22.5 | C-N: 2.10, C-C: 2.50 |

| Dehydration | TS3 | +18.7 | C-O: 1.98, O-H: 1.45 |

Transition State Characterization in Synthetic Pathways

The characterization of transition states is a critical aspect of computational mechanistic studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating and analyzing the geometry and energy of transition states provide crucial information about the feasibility and kinetics of a reaction. youtube.com

In the context of pyrazole synthesis, computational chemists use various algorithms to locate transition state structures. Once found, the geometry of the transition state can reveal which atoms are directly involved in bond-breaking and bond-forming processes. For example, in a cycloaddition reaction, the transition state geometry would show the partial formation of the new sigma bonds that close the pyrazole ring.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. These calculations map the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species. researchgate.net

The energy of the transition state relative to the reactants gives the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies of competing pathways, researchers can predict the major product of a reaction. For example, in the synthesis of substituted pyrazoles where different regioisomers are possible, the pathway with the lowest energy transition state will be the most favorable. rsc.orgnih.gov

The following interactive data table provides a hypothetical example of the kind of data that would be generated from the computational characterization of transition states in a pyrazole synthesis.

| Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Bond Distances (Å) |

|---|---|---|---|---|

| Pathway A (Regioisomer 1) | TS-A | 19.8 | -350.2i | N1-C5: 2.05, C3-N2: 2.15 |

| Pathway B (Regioisomer 2) | TS-B | 24.5 | -410.7i | N1-C3: 2.08, C5-N2: 2.12 |

These computational investigations, by providing a detailed picture of the reaction mechanism and the nature of the transition states, are invaluable for designing more efficient and selective syntheses of complex pyrazole derivatives.

Structure Activity Relationship Sar Studies of 1h Pyrazole 5 Ethyl,4 Fluoro 3 Methanamine Analogues

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for a new chemical series, such as analogues of 1H-Pyrazole-5-ethyl,4-fluoro-3-methanamine, relies on established methodological frameworks that guide the iterative process of drug design and optimization. These frameworks are designed to systematically explore the chemical space around a lead compound to build a comprehensive understanding of the key structural features required for biological activity.

Systematic chemical space exploration involves the synthesis and biological evaluation of a library of compounds where each of the core substituents is systematically varied. nih.gov For the this compound scaffold, this would involve a multipronged approach:

Variation of the C5-Substituent: The ethyl group at the C5 position would be replaced with other alkyl groups of varying chain length and branching (e.g., methyl, propyl, isopropyl, tert-butyl) to probe the size and nature of the corresponding binding pocket. figshare.comnih.gov Aromatic or cycloalkyl groups could also be introduced to explore potential π-stacking or hydrophobic interactions.

Modification of the C3-Substituent: The methanamine group at the C3 position is a key site for modification. Its length could be extended (e.g., ethanamine), or the primary amine could be functionalized to secondary or tertiary amines or converted to amides to investigate the role of hydrogen bonding and basicity. figshare.comnih.gov

Exploration of the C4-Position: While this article focuses on 4-fluoro analogues, a full SAR exploration would also involve replacing the fluorine with other halogens (Cl, Br) or small, electronically distinct groups (e.g., CN, CH3) to confirm the optimal substitution at this position.

N1-Substitution of the Pyrazole (B372694) Ring: The nitrogen at the 1-position of the pyrazole ring is another key point for variation. Introducing different alkyl or aryl groups can significantly impact the compound's electronic properties, solubility, and metabolic stability, as well as its interaction with target proteins. mdpi.com

This systematic approach allows medicinal chemists to build a qualitative and quantitative picture of the SAR, often visualized through SAR tables that correlate structural changes with biological activity.

Once initial SAR data is generated from the systematic exploration, lead optimization strategies are employed to refine the properties of the most promising compounds. nih.govresearchgate.net This process is guided by the initial SAR findings and aims to enhance potency, improve selectivity against off-target proteins, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Key lead optimization strategies for pyrazole-based compounds include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can improve a compound's profile. For example, if the ethyl group at C5 is found to be metabolically unstable, it might be replaced with a cyclopropyl (B3062369) group to enhance stability while maintaining similar steric bulk.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools can be used to model how analogues of this compound bind to the active site. This allows for the rational design of new modifications that are predicted to improve binding affinity and selectivity.

Pharmacophore Modeling: By analyzing the structures of several active analogues, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to guide the design of new compounds with improved properties.

The iterative cycle of design, synthesis, and testing is central to lead optimization, with each new piece of data further refining the SAR model and guiding the next round of modifications. nih.gov

Influence of Fluoro-substitution on Biological Activity Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. nih.govedwiserinternational.com The presence of a fluorine atom at the 4-position of the pyrazole ring in this compound is expected to have a significant impact on its biological activity profile.

The unique properties of the fluorine atom allow it to influence molecular interactions through both electronic and steric effects:

Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyrazole ring creates a strong, polarized carbon-fluorine bond. This has several consequences:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. In the case of this compound, this could influence the basicity of the pyrazole ring nitrogens and the methanamine group, which can be critical for receptor interactions.

Dipole Moment: The C-F bond introduces a strong local dipole moment, which can lead to favorable dipole-dipole or multipolar interactions with the biological target.

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can therefore increase the half-life of a drug.

Steric Effects: The fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). This allows fluorine to act as a bioisostere of hydrogen, often fitting into the same binding pockets without causing significant steric clashes. This minimal steric perturbation means that any observed changes in activity upon fluorination are more likely due to electronic effects. nih.gov

The introduction of fluorine can significantly enhance the binding affinity and selectivity of a ligand for its target protein. nih.gov This can be achieved through several mechanisms:

Enhanced Hydrophobic Interactions: Fluorination can increase the lipophilicity of a molecule, which can lead to improved hydrophobic interactions with nonpolar regions of a binding pocket.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it into a bioactive conformation that binds more readily to the target.

The strategic placement of fluorine, as seen in the 4-position of the pyrazole ring, is a powerful tool for fine-tuning the pharmacological properties of a lead compound.

The following table illustrates how systematic fluorination can impact biological activity, using hypothetical data for a generic kinase inhibitor based on a pyrazole scaffold.

| Compound | R4-Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Analogue 1 | -H | 150 | 3000 | 20 |

| Analogue 2 | -F | 25 | 5000 | 200 |

| Analogue 3 | -Cl | 50 | 2500 | 50 |

| Analogue 4 | -CH3 | 120 | 3500 | 29 |

This table presents hypothetical data for illustrative purposes.

Role of Ethyl and Methanamine Moieties in Structure-Activity Relationships

The C5-ethyl group is likely to be involved in hydrophobic interactions. nih.gov Its contribution to binding affinity would depend on the presence of a corresponding hydrophobic pocket in the receptor.

Size and Shape: The ethyl group provides a degree of steric bulk. SAR studies would explore whether a smaller group (methyl) or a larger group (propyl, butyl) is more optimal, providing information about the size of the binding pocket. nih.gov

Lipophilicity: As an alkyl group, the ethyl substituent increases the local lipophilicity of the molecule, which can be favorable for entering hydrophobic binding domains.

The C3-methanamine group introduces a basic center and a hydrogen bond donor, which are often key features for receptor recognition. nih.gov

Hydrogen Bonding: The primary amine of the methanamine group can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor groups (e.g., carbonyl oxygens) on the protein target. mdpi.com

Ionic Interactions: At physiological pH, the amine is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can form a strong ionic bond or salt bridge with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding site, significantly contributing to binding affinity.

Vectorial Orientation: The methylene (B1212753) linker provides flexibility, allowing the amine to orient itself optimally to form these key interactions.

| Compound | R5-Substituent | R3-Substituent | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Analogue 5 | -CH3 | -CH2NH2 | 85 |

| Analogue 6 | -CH2CH3 | -CH2NH2 | 20 |

| Analogue 7 | -CH(CH3)2 | -CH2NH2 | 150 |

| Analogue 8 | -CH2CH3 | -NH2 | 120 |

| Analogue 9 | -CH2CH3 | -CH2CH2NH2 | 55 |

| Analogue 10 | -CH2CH3 | -CH2NHCH3 | 45 |

This table presents hypothetical data for illustrative purposes.

The data in this hypothetical table suggests that for this particular target, an ethyl group at C5 is optimal (Analogue 6 vs. 5 and 7), and a methanamine at C3 is preferred over a direct amino group or a longer ethanamine chain (Analogue 6 vs. 8 and 9). This type of systematic analysis is fundamental to understanding the SAR of this class of compounds and for the rational design of improved analogues.

Quantitative Approaches in Pyrazole SAR

To move beyond qualitative descriptions of SAR, computational methods are employed to build quantitative models that can predict the activity of novel compounds. These approaches are vital for prioritizing the synthesis of new analogues and for gaining deeper insight into the molecular properties that drive biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For pyrazole analogues, QSAR models are developed to identify the key molecular descriptors that are mathematically linked to their activity. nih.gov

The process begins with a dataset of pyrazole derivatives with known biological activities. The three-dimensional structures of these molecules are generated and optimized, and a wide range of molecular descriptors are calculated. These descriptors can be classified into several categories, including electronic (e.g., dipole moment, LUMO energy), steric (e.g., molecular volume), and thermodynamic (e.g., heat of formation). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that relates a combination of these descriptors to the observed biological activity. A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (Q²). researchgate.netresearchgate.net

For pyrazole derivatives, QSAR studies have successfully identified key descriptors that influence their activity against various targets. For example, in one study on the antitumor activity of pyrazole analogues, it was found that dipole moment, excitation energy, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation were the most critical descriptors for describing their cytotoxic effect. nih.gov Such models provide valuable predictive power and help guide the design of new compounds with potentially enhanced activity. nih.govresearchgate.net

The table below presents findings from representative QSAR studies on pyrazole derivatives.

| Study Focus | Key Molecular Descriptors Identified | Model Validation (r²) | Reference |

| Antitumor Activity | Dipole moment, LUMO energy, heat of formation, solvent-accessible surface area. | Not specified in abstract | nih.gov |

| Antiproliferative Activity | Not specified in abstract | 0.9395 | researchgate.net |

| EGFR Kinase Inhibition | Not specified in abstract | 0.9816 (training set) | researchgate.net |

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.gov

For pyrazole analogues, pharmacophore models can be developed based on the structures of known active compounds or from the X-ray crystal structure of a ligand bound to its target protein. acs.orgelsevierpure.com These models serve as 3D search queries to screen large virtual databases of compounds to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. nih.gov

For instance, a pharmacophore model developed for a class of pyrazole-based kinase inhibitors might include a hydrogen bond donor feature corresponding to the N-H of the pyrazole ring, a hydrogen bond acceptor feature, and one or more hydrophobic features. nih.govacs.org The pyrazole ring itself can participate in hydrogen bonding and its substituents provide points for further interactions. acs.org

Once a pharmacophore model is developed, it must be validated to ensure that it can distinguish between active and inactive compounds. Validation is often performed by screening a database containing known active and a large number of presumed inactive compounds. A good model will have a high enrichment factor, meaning it preferentially selects the active molecules. The insights gained from validated pharmacophore models are invaluable for understanding the key interaction points required for biological activity and for designing novel scaffolds. researchgate.net

Biological Activity and Mechanistic Investigations in Non Human Biological Systems

Antimicrobial Activity Evaluations

The antimicrobial potential of novel chemical entities is a cornerstone of infectious disease research. Investigations typically involve determining a compound's efficacy against a panel of clinically relevant bacteria and fungi.

Antibacterial Efficacy in In Vitro Microbial Models

Studies on various pyrazole (B372694) derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, certain novel synthesized pyrazole compounds have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, some pyrazole-1-carbothiohydrazide derivatives exhibited remarkable antibacterial effects, with minimum inhibitory concentration (MIC) values indicating potent activity. nih.gov Other research on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates also revealed significant antimicrobial properties against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov These studies often compare the efficacy of new compounds to established antibiotics like ampicillin. nih.gov The general findings suggest that the pyrazole scaffold is a promising backbone for the development of new antibacterial agents. nih.govnih.gov

Table 1: Representative Antibacterial Activity of Pyrazole Derivatives (Hypothetical Data for 1H-Pyrazole-5-ethyl,4-fluoro-3-methanamine)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus (Gram-positive) | Data Not Available |

| Bacillus subtilis (Gram-positive) | Data Not Available |

| Escherichia coli (Gram-negative) | Data Not Available |

| Pseudomonas aeruginosa (Gram-negative) | Data Not Available |

Antifungal Efficacy in In Vitro Fungal Models

In addition to antibacterial properties, pyrazole derivatives have been evaluated for their antifungal potential. Studies have shown that certain pyrazole compounds exhibit notable efficacy against various fungal pathogens. arabjchem.orgnih.gov For example, some novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives displayed excellent and broad-spectrum antifungal activities. arabjchem.org Similarly, other research has highlighted the significant antifungal activity of pyrazole carboxamides against phytopathogenic fungi. nih.gov The evaluation of antifungal efficacy often includes determining the EC50 values against fungi such as Candida albicans. nih.govarabjchem.org

Table 2: Representative Antifungal Activity of Pyrazole Derivatives (Hypothetical Data for this compound)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | Data Not Available |

| Aspergillus niger | Data Not Available |

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism of action is crucial for the development of antimicrobial drugs. For pyrazole derivatives, proposed mechanisms include the inhibition of essential microbial enzymes. For instance, some pyrazole carboxamides are thought to act as succinate (B1194679) dehydrogenase inhibitors, disrupting the fungal respiratory chain. arabjchem.org Other potential mechanisms could involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov However, without specific studies on this compound, its precise cellular targets in microorganisms remain unknown.

Anti-inflammatory and Immunomodulatory Potential in Non-Human Systems

The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with some derivatives acting as inhibitors of key inflammatory enzymes.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of pyrazole derivatives is often initially assessed through in vitro assays. These assays typically measure the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). A number of 1,5-diarylpyrazole derivatives have been evaluated for their ability to block COX-2 in vitro. nih.gov Similarly, other series of pyrazole compounds have been synthesized and tested for their COX inhibitory activity. nih.govnih.gov

Modulation of Inflammatory Pathways

The primary mechanism by which many pyrazole-containing anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov COX-2 is an inducible enzyme that plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation. nih.govnih.govresearchgate.net The development of selective COX-2 inhibitors is a significant area of research, and the pyrazole scaffold has been a key structural motif in many such compounds. nih.gov Further research would be necessary to determine if this compound interacts with and modulates these or other inflammatory pathways.

After a comprehensive search for scientific literature concerning the chemical compound "1H-Pyrazole-5-ethyl-4-fluoro-3-methanamine," it has been determined that there is no specific published research data available that aligns with the detailed outline provided in your request.

The existing body of research focuses on the broader class of pyrazole derivatives. This literature describes a wide range of biological activities, including antiproliferative, antitumor, and plant growth-regulating effects for various substituted pyrazole compounds. nih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.gov However, these findings are associated with molecules that are structurally distinct from "1H-Pyrazole-5-ethyl-4-fluoro-3-methanamine."

Specifically, no studies were found that detail the following for "1H-Pyrazole-5-ethyl-4-fluoro-3-methanamine":

Applications in Plant Biology and Agrochemical Research:

Insecticidal Activity and Target Identification

There is no available scientific literature detailing the insecticidal activity of this compound or identifying its specific targets in insects. While other pyrazole-containing compounds have been investigated and developed as insecticides, with some acting on targets like the GABA receptor, specific studies on this compound have not been found.

Enzyme Inhibition and Receptor Modulation in Non-Human Biological Contexts

No specific data was found regarding the ability of this compound to inhibit the specified enzymes or modulate the listed receptors in non-human biological contexts.

Inhibition of Specific Enzymes (e.g., fatty acid amide hydrolase (FAAH), topoisomerase I, COX, various kinases)

No research data is available to confirm or deny the inhibitory activity of this compound against fatty acid amide hydrolase (FAAH), topoisomerase I, cyclooxygenase (COX) enzymes, or various kinases.

Ligand-Receptor Interactions (e.g., 5-HT1AR, cannabinoid receptor 1 (CB1), estrogen receptor alpha (ERα), sodium-glucose co-transporter 1 (SGLT1), metabotropic glutamate (B1630785) receptor 5 (mGlu5), cystic fibrosis transmembrane conductance regulator (CFTR))

There are no published studies on the interaction of this compound with the 5-HT1A receptor, cannabinoid receptor 1 (CB1), estrogen receptor alpha (ERα), sodium-glucose co-transporter 1 (SGLT1), metabotropic glutamate receptor 5 (mGlu5), or the cystic fibrosis transmembrane conductance regulator (CFTR).

Mechanistic Basis of Enzyme/Receptor Interactions (e.g., allosteric modulation, competitive inhibition)

In the absence of data on its enzyme or receptor interactions, the mechanistic basis of such potential interactions for this compound, such as allosteric modulation or competitive inhibition, remains uninvestigated in the available scientific literature.

Other Investigated Biological Activities in Non-Human Models

Antiviral Activity in In Vitro Assays

No in vitro studies assessing the antiviral activity of this compound have been found in the public domain. While some pyrazole derivatives have been explored for their antiviral properties, this specific compound has not been the subject of such published research.

Antioxidant Properties and Reactive Oxygen Species Modulation

The pyrazole nucleus is a core component of many compounds exhibiting significant antioxidant activity. The ability of these molecules to scavenge free radicals and modulate reactive oxygen species (ROS) is a key area of research.

A series of novel 5-aminopyrazole derivatives were synthesized and evaluated for their antioxidant properties. In these studies, certain derivatives displayed notable inhibitory effects on platelet aggregation and ROS production. For instance, compounds 3b and 3c in one study demonstrated significant inhibitory properties against both platelet aggregation and ROS production, with IC50 values ranging between 113 and 139 μM mdpi.com. The antioxidant potential of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

In another study, a series of thienyl-pyrazoles were synthesized and their antioxidant efficacy was assessed. Compounds 5g and 5h from this series exhibited excellent DPPH radical scavenging activity with IC50 values of 0.245 ± 0.01 μM and 0.284 ± 0.02 μM, respectively. These values were comparable to the standard antioxidant, ascorbic acid (IC50 = 0.483 ± 0.01 μM). The same compounds also showed potent hydroxyl radical scavenging activities nih.gov. The structure-activity relationship in these compounds often suggests that the presence of specific substituent groups can enhance their radical scavenging capabilities.

Furthermore, the antioxidant activity of pyrazole-based sulfonamide derivatives has been investigated. In one such study, compounds were evaluated using the DPPH free radical scavenging method. The results indicated that several of the synthesized compounds exhibited significant antioxidant activities nih.gov.

The modulation of ROS by aminopyrazole derivatives has also been a focus of research. Certain 5-aminopyrazole derivatives have been shown to strongly inhibit superoxide (B77818) anion production, lipid peroxidation, and NADPH oxidase activity. These compounds were also found to nearly restore oxidative phosphorylation efficiency in platelets stimulated with thrombin, indicating their potential to protect against oxidative stress nih.gov.

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound | Test | IC50 (μM) | Reference |

|---|---|---|---|

| Derivative 3b | Platelet Aggregation & ROS Production | 113-139 | mdpi.com |

| Derivative 3c | Platelet Aggregation & ROS Production | 113-139 | mdpi.com |

| Derivative 5g | DPPH Radical Scavenging | 0.245 ± 0.01 | nih.gov |

| Derivative 5h | DPPH Radical Scavenging | 0.284 ± 0.02 | nih.gov |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 0.483 ± 0.01 | nih.gov |

Analgesic and Sedative Effects (in vitro or animal models)

Pyrazole derivatives have long been recognized for their analgesic properties, with some compounds acting as potent pain relievers in various animal models.

A novel pyrazole derivative, FR140423 , has been investigated for its anti-inflammatory and analgesic effects. In a yeast-induced hyperalgesic model in rats, FR140423 demonstrated dose-dependent anti-hyperalgesic effects that were five-fold more potent than indomethacin. Interestingly, this compound also increased the pain threshold in non-inflamed paws and produced an analgesic effect in the tail-flick test, an effect that was blocked by the mu-opioid antagonist naloxone, suggesting a morphine-like analgesic mechanism nih.gov.

In another study, a series of pyrazolone (B3327878) derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. Several of the tested compounds revealed a maximal analgesic effect after 60 minutes in animal models. For example, compounds 5, 6, 11, and 13 showed 68.5%, 77.5%, 84.6%, and 89.7% maximal analgesic effect, respectively researchgate.net. Another derivative, compound 5 , showed maximum protection against thermal stimulus at 90 minutes, which was comparable to the reference drug tramadol (B15222) researchgate.net.

The fusion of a thiophene (B33073) ring with a pyrazole nucleus has also been explored to develop new anti-inflammatory and analgesic agents. In a study involving such derivatives, compounds 5e, 5f, and 6d were identified as potent analgesics nih.gov. The structure-activity relationship studies in this research highlighted the importance of specific substitutions on the pyrazole ring for enhanced analgesic activity.

While the sedative effects of pyrazole derivatives are less commonly reported in the context of analgesic studies, the central nervous system effects of some of these compounds warrant further investigation to delineate any potential sedative properties.

Table 2: Analgesic Activity of Selected Pyrazole Derivatives in Animal Models

| Compound | Animal Model | Analgesic Effect | Reference |

|---|---|---|---|

| FR140423 | Yeast-induced hyperalgesia (rat) | 5-fold more potent than indomethacin | nih.gov |

| Derivative 13 | Not specified | 89.7% maximal effect after 60 min | researchgate.net |

| Derivative 5 | Thermal stimulus | Max protection at 90 min, comparable to tramadol | researchgate.net |

| Derivatives 5e, 5f, 6d | Not specified | Potent analgesics | nih.gov |

Antitubercular Activity against Mycobacterium strains

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds with potential antitubercular activity.

A series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. Several of the synthesized compounds exhibited significant activity. For instance, compound 5e showed a minimum inhibitory concentration (MIC) of 3.12 µg/ml, while compounds 5g and 5m had an MIC of 6.25 µg/ml japsonline.com. These findings suggest that the pyrazole scaffold can be effectively modified to yield potent antitubercular agents.

In a different study, a series of pyrazole and triazole analogues were synthesized and tested for their ability to inhibit M. tuberculosis UDP-galactopyranose mutase (MtbUGM), an essential enzyme for the mycobacterial cell wall synthesis. While the structural modifications did not always lead to improved antitubercular activity in whole-cell assays, many of the compounds showed inhibitory activity against the MtbUGM enzyme. For example, the pyrazole derivative DA10 exhibited a competitive model for MtbUGM inhibition with a Ki value of 51 ± 4 µM mdpi.com. This highlights a potential mechanism of action for this class of compounds.

The incorporation of a fluorine atom into the structure of potential drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. Fluoroquinolones, for instance, are a class of antibiotics used in the treatment of tuberculosis nih.gov. The presence of a fluorine atom in pyrazole derivatives could therefore be advantageous for their antitubercular potential. Research on quinolone derivatives has identified compounds with potent activity against M. tuberculosis and multidrug-resistant strains, with some exhibiting MIC values in the range of 1.2–3 μg mL−1 rsc.org. This underscores the potential of incorporating features from known antimycobacterial agents into the pyrazole framework.

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/ml) | Reference |

|---|---|---|

| Derivative 5e | 3.12 | japsonline.com |

| Derivative 5g | 6.25 | japsonline.com |

| Derivative 5m | 6.25 | japsonline.com |

| Derivative 5h | 12.5 | japsonline.com |

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Pyrazole (B372694) Scaffolds

Emerging sustainable synthetic strategies include:

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The synthesis of pyrazole scaffolds has been successfully demonstrated using flow chemistry, which can significantly reduce reaction times from hours to minutes.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically accelerate reaction rates. In pyrazole synthesis, microwave-assisted methods can lead to higher yields in shorter reaction times and often with cleaner reaction profiles compared to conventional heating. This technique is particularly advantageous for the rapid generation of libraries of pyrazole analogues for screening purposes.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound-assisted synthesis of pyrazoles has been shown to be an efficient and environmentally friendly alternative to traditional methods.

Green Catalysts and Solvents: The use of heterogeneous, recyclable catalysts and environmentally benign solvents like water or ethanol (B145695) is a key aspect of green pyrazole synthesis. Nanocatalysts and magnetic catalysts are being explored for their high efficiency and ease of recovery and reuse. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the final product, are particularly well-suited to these green approaches, offering high atom economy and reduced waste.

| Synthetic Methodology | Key Advantages | Relevance to 1H-Pyrazole-5-ethyl-4-fluoro-3-methanamine |

| Flow Chemistry | Enhanced control, improved safety, scalability, reduced reaction times. | Enables rapid and safe synthesis of the core scaffold and its derivatives. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, cleaner reactions. | Facilitates the rapid synthesis of analogues for biological screening. |

| Ultrasound-Assisted Synthesis | Increased reaction rates and yields, environmentally friendly. | Provides an alternative energy-efficient synthetic route. |

| Green Catalysts/Solvents | Reduced environmental impact, catalyst reusability, cost-effective. | Promotes sustainable production pathways for the compound and its analogues. |

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict the properties of molecules and understand their interactions with biological targets. For 1H-Pyrazole-5-ethyl-4-fluoro-3-methanamine, these approaches can guide the design of more potent and selective analogues while providing insights into their mechanism of action at the atomic level.

Key computational techniques being integrated into pyrazole research include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For pyrazole derivatives, docking studies can identify key interactions with the active site of an enzyme or receptor, helping to explain their biological activity and providing a basis for the design of new inhibitors with improved binding affinity. nih.govacs.org

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and geometry of molecules. nih.govmdpi.com In the context of pyrazole synthesis, DFT can be employed to elucidate reaction mechanisms and predict the regioselectivity of reactions. For pyrazole-based drugs, DFT can provide insights into their reactivity and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. shd-pub.org.rsacs.org By identifying the physicochemical properties that are important for activity, 2D and 3D-QSAR models can be used to predict the potency of newly designed pyrazole analogues before they are synthesized, thereby saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule and its target protein behave over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to understand the conformational changes that may occur upon binding.

Exploration of Undiscovered Biological Targets and Pathways in Non-Human Systems

While the primary focus of drug discovery is often on human diseases, the exploration of biological targets in non-human systems, such as pests and pathogens, is a rapidly growing field. Pyrazole derivatives have already demonstrated significant potential in agriculture and veterinary medicine, and further research is likely to uncover new applications.

Emerging areas of exploration for pyrazole derivatives in non-human systems include:

Herbicides: Pyrazole-containing compounds have been successfully developed as herbicides. nih.govshd-pub.org.rs A key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants. Inhibition of HPPD leads to bleaching and ultimately the death of the weed. The discovery of novel pyrazole derivatives with improved crop safety and broader weed spectrums is an active area of research. nih.govshd-pub.org.rs

Fungicides: The pyrazole carboxamide class of fungicides are potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. nih.govchemmethod.com By disrupting energy production, these compounds effectively control a wide range of fungal plant pathogens. Research is focused on developing new pyrazole-based fungicides with novel modes of action to combat the emergence of resistance.

Insecticides: Pyrazole derivatives have also been developed as insecticides. acs.orgjmpas.com The rational design of new pyrazole-based insecticides with enhanced potency and selectivity against specific insect pests, while minimizing harm to beneficial insects and the environment, is a key objective.

| Application Area | Biological Target | Research Focus |

| Herbicides | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Improved crop safety and broader weed control spectrum. nih.govshd-pub.org.rs |

| Fungicides | Succinate dehydrogenase (SDH) | Overcoming resistance and discovering novel modes of action. nih.govchemmethod.com |

| Insecticides | Various insect-specific targets | Enhanced potency, selectivity, and environmental safety. acs.orgjmpas.com |

Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

The rational design of new drug candidates involves a deep understanding of the relationship between a molecule's structure and its biological activity. For 1H-Pyrazole-5-ethyl-4-fluoro-3-methanamine, the goal is to systematically modify its structure to create analogues with improved potency against a specific biological target and increased selectivity to minimize off-target effects.

Key strategies in the rational design of advanced pyrazole analogues include:

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of related compounds and evaluating their biological activity. By systematically varying substituents on the pyrazole ring and its side chains, researchers can identify which structural features are crucial for activity. chemmethod.com For instance, the position and nature of the ethyl, fluoro, and methanamine groups on the pyrazole core of the title compound can be systematically altered to probe their influence on biological activity.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For example, the fluorine atom in 1H-Pyrazole-5-ethyl-4-fluoro-3-methanamine could be replaced with other halogens or a trifluoromethyl group to modulate its electronic properties and lipophilicity. acs.orgnih.gov

Scaffold Hopping: In some cases, the entire pyrazole core may be replaced with a different heterocyclic scaffold that can present the key pharmacophoric features in a similar spatial arrangement. This can lead to the discovery of novel chemical series with different intellectual property and improved drug-like properties.

Application of Chemoinformatics and Data Mining in Pyrazole-Based Drug Discovery Research

The vast and ever-growing amount of chemical and biological data presents both a challenge and an opportunity for drug discovery. Chemoinformatics and data mining techniques provide the tools to navigate this data landscape and extract valuable knowledge to guide the design of new pyrazole-based drugs.

Applications of chemoinformatics and data mining in this field include:

Virtual Screening: Large chemical libraries, containing millions of compounds, can be computationally screened against a biological target to identify potential hits. nih.govchemmethod.com Virtual screening of pyrazole libraries can accelerate the discovery of new lead compounds for a variety of diseases. nih.govchemmethod.com

Machine Learning and Predictive Modeling: Machine learning algorithms can be trained on existing datasets of pyrazole derivatives and their biological activities to build predictive models. jmpas.com These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. jmpas.com QSAR models are a prominent example of this approach. nih.govshd-pub.org.rs

Data Mining of Scientific Literature and Patents: Text mining algorithms can be used to extract information on pyrazole synthesis, biological activity, and structure-activity relationships from the vast body of scientific literature and patents. This can help researchers to identify promising starting points for new drug discovery projects and to avoid redundant research.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1H-Pyrazole-5-ethyl,4-fluoro-3-methanamine, and what analytical techniques are critical for structural confirmation?

- Methodological Answer :

-

Synthesis : Utilize multi-step protocols involving condensation reactions. For example, pyrazole cores can be synthesized from precursors like 5-phenyl-1-pentanol, followed by fluorination and ethylamine functionalization .

-

Characterization :

-

¹H/¹³C NMR : Confirm substituent positions and regioselectivity. For fluorinated analogs, ¹⁹F NMR is critical to verify fluorine incorporation .

-

Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

-

Purity Assessment : Use gas chromatography (GC) to ensure ≥98% purity, as demonstrated in related pyrazole esters .

| Step | Reaction Type | Key Reagents/Techniques | Characterization Method |

|---|---|---|---|

| 1 | Core Formation | 5-phenyl-1-pentanol, condensation | ¹H NMR, IR |

| 2 | Fluorination | Selectfluor® or similar | ¹⁹F NMR, X-ray diffraction |

| 3 | Ethylamine Functionalization | Ethylamine derivatives | LC-MS, GC |

Q. What are the key physicochemical properties (e.g., solubility, stability) of fluorinated pyrazole derivatives that influence experimental design?

- Methodological Answer :

- Solubility : Fluorinated pyrazoles often exhibit limited aqueous solubility but dissolve well in polar aprotic solvents (e.g., DMSO, DMF). Pre-screen solvents for reaction compatibility .

- Stability : Assess thermal stability via differential scanning calorimetry (DSC). Derivatives with electron-withdrawing groups (e.g., -F) may show enhanced stability under acidic conditions .

- Storage : Store under inert atmosphere at -20°C to prevent degradation, as recommended for analogs like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .

Q. Which spectroscopic methods are most reliable for characterizing substituent positions in ethyl- and fluoro-substituted pyrazoles?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Identify proton environments near substituents (e.g., ethyl groups show triplet patterns for CH₂).

- ¹³C NMR: Assign quaternary carbons adjacent to fluorine atoms.

- ¹⁹F NMR: Confirm fluorine presence and electronic effects .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for polymorphic forms .

- IR Spectroscopy : Detect functional groups like amines (-NH₂) or carbonyls introduced during synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for fluorinated pyrazole derivatives during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, MS, X-ray) to resolve conflicts. For example, X-ray crystallography can clarify ambiguous NOE effects in NMR .

- Solvent Effects : Account for solvent-induced shifts in NMR; replicate literature conditions or use deuterated solvents .

- Database References : Cross-check with authoritative databases like NIST Chemistry WebBook for benchmark spectra .

Q. What computational strategies are effective in predicting reactivity and regioselectivity in fluorinated pyrazole derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, fluorine substituents often direct electrophiles to meta positions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for regioselective synthesis.

- Docking Studies : If biologically active, model interactions with target proteins to guide functional group modifications .

Q. How can iterative optimization improve yields in multi-step syntheses of pyrazole derivatives with fluoro and ethylamine groups?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) in fluorination steps .

- In-Situ Monitoring : Employ techniques like HPLC or reaction calorimetry to track intermediate formation and adjust conditions dynamically .

- Scale-Up Considerations : Balance reaction kinetics and thermodynamics; for example, lower temperatures may improve selectivity but reduce throughput .

Q. What strategies resolve contradictory biological activity data in pyrazole analogs with similar substitution patterns?

- Methodological Answer :

- Triangulation : Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine’s impact on bioavailability) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate contributing factors .

Safety and Handling Considerations

Q. What precautions are essential when handling fluorinated pyrazole derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may penetrate latex .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF in fluorination steps) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste management services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.